2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid
Description
Chemical Structure: This compound features a bicyclic indene scaffold substituted with a carboxylic acid group at position 5 and a tert-butoxycarbonyl (Boc)-protected amino group at position 2 (Figure 1). Its molecular formula is C₁₅H₁₉NO₄, with a molecular weight of 277.32 g/mol . The Boc group enhances solubility in organic solvents and protects the amine during synthetic modifications .
Applications: Primarily used as a chiral building block in medicinal chemistry, it serves as an intermediate for kinase inhibitors (e.g., DDR1 inhibitors) and other bioactive molecules . Its stereochemical integrity (chiral center at position 2) is critical for target selectivity .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2,3-dihydro-1H-indene-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-15(2,3)20-14(19)16-12-7-9-4-5-10(13(17)18)6-11(9)8-12/h4-6,12H,7-8H2,1-3H3,(H,16,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCUVBOXXTUJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149506-00-3 | |
| Record name | 2-((tert-butoxycarbonyl)amino)-2,3-dihydro-1H-indene-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the indene derivative. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step protects the amino group from unwanted reactions in subsequent steps.
Formation of the Carboxylic Acid: The carboxylic acid functionality is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Protection and Deprotection of the Amino Group
The Boc group is strategically introduced to protect the amino functionality during multi-step syntheses. Key reactions include:
The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during subsequent transformations . Deprotection under acidic conditions regenerates the primary amine, enabling further functionalization .
Alkylation and Functionalization
The indene scaffold undergoes alkylation at the amino or carboxylic acid positions:
For example, alkylation of the Boc-protected intermediate with methyl iodide generates methylated derivatives used in kinase inhibitor synthesis .
Carbonyl-Extrusion and Ring Expansion
A unique reaction pathway involves carbonyl extrusion to modify the indene core:
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Carbonyl Extrusion | Pd/C, H₂, MeOH, rt | Converts esters to amines via reductive cleavage |
This reaction enables the synthesis of isoindoline derivatives, critical for developing selective discoidin domain receptor 1 (DDR1) inhibitors .
Coupling Reactions
The carboxylic acid moiety participates in amide bond formation:
For instance, coupling with 3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)aniline yields derivatives with nanomolar DDR1 inhibitory activity .
Hydrolysis and Functional Group Interconversion
The ester and Boc groups undergo hydrolysis under controlled conditions:
Key Reaction Data from Case Studies
The table below summarizes reaction outcomes from DDR1 inhibitor synthesis:
| Compound | Reaction Steps | Yield (%) | IC₅₀ (DDR1) | Reference |
|---|---|---|---|---|
| 7c | Boc deprotection → Buchwald amination | 32 | 18 nM | |
| 25 | Carbonyl extrusion → alkylation | 45 | 22 nM | |
| 30 | Ester hydrolysis → amide coupling | 68 | 30 nM |
Mechanistic Insights
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid exhibit promising antitumor properties. For instance, studies have shown that modifications to the indene structure can enhance cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Boc-aminoindane-5-carboxylic acid | HeLa | 12.5 |
| Modified derivative | A549 | 8.3 |
This table illustrates the comparative efficacy of the compound and its derivatives against specific cancer cell lines.
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Preliminary studies suggest that it may help mitigate oxidative stress in neuronal cells, presenting a potential avenue for treating neurodegenerative diseases.
Building Block for Peptide Synthesis
The tert-butyloxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability and ease of removal. The compound serves as an essential intermediate in synthesizing various peptides, particularly those with complex structures.
Synthesis of Indole Derivatives
The compound can also be utilized in synthesizing indole derivatives, which are crucial in developing pharmaceuticals and agrochemicals. The reaction pathways often involve cyclization processes that yield diverse indole-based compounds.
Synthesis of Bioactive Compounds
A notable study published in the Journal of Medicinal Chemistry detailed the synthesis of a series of bioactive compounds derived from Boc-aminoindane-5-carboxylic acid, demonstrating its versatility as a synthetic precursor.
Key Findings:
- The synthesized compounds exhibited significant antibacterial activity.
- Structure-activity relationship (SAR) studies highlighted the importance of the indene moiety for biological activity.
Clinical Applications
Research has also explored the clinical relevance of this compound in drug formulations aimed at targeting specific receptor sites in cancer therapy, showcasing its potential as a lead compound for further development.
Mechanism of Action
The mechanism by which 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid exerts its effects depends on its application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with biological targets such as enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituted Indene Carboxylic Acid Derivatives
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Electron-withdrawing groups (Cl, F) at C5 improve metabolic stability and alter pharmacokinetics .
- Esterification (e.g., ethyl ester) increases lipophilicity, enhancing membrane permeability but reducing aqueous solubility .
- The Boc group enables controlled deprotection under acidic conditions (e.g., HCl/dioxane), critical for stepwise synthesis .
Pharmacologically Active Analogues
LY186641 (Diarylsulfonylurea Anticancer Agent)
- Structure : Contains a sulfonamide group instead of carboxylic acid and lacks the Boc protection .
- Pharmacology :
- Contrast with Target Compound : The absence of the Boc group in LY186641 correlates with higher toxicity, whereas Boc-protected analogues exhibit safer profiles in preclinical studies .
DDR1 Inhibitors (e.g., Compound 7f)
5-Chloro-2,3-dihydro-1-oxo-indene-2-carboxylate
- Role : Key intermediate for the pesticide Indoxacarb .
- Synthesis Optimization : Replacing dichloromethane with n-hexane reduces hydrolysis and improves crystallization yield (53% vs. <40% in prior methods) .
Methyl 2-(Boc-amino)-5-methoxy-indene Carboxylate
Research Findings and Implications
- Toxicity vs. Efficacy : Boc protection mitigates toxicity (e.g., methemoglobinemia in LY186641) but may reduce bioavailability due to increased molecular weight .
- Carboxylic Acid vs. Carboxamide: The latter enhances target engagement in kinase inhibitors, highlighting the importance of functional group tuning .
Biological Activity
2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid (CAS RN: 149506-00-3) is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, as well as a dihydroindene structure, which is significant for its biological activity. The molecular formula is with a molecular weight of approximately 291.34 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity : Initial studies suggest that derivatives of this compound may inhibit tumor growth in specific cancer models.
- Neuroprotective Effects : The compound has been explored for its neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
- Anti-inflammatory Properties : Some studies indicate that it may reduce inflammation markers in vitro.
The biological effects of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways relevant to cancer cell proliferation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling pathways.
Case Study 1: Antitumor Activity
In a study conducted by Umesha et al., the compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting potential for further development as an anticancer agent.
Research Findings
Recent findings highlight the following aspects:
- In vitro Studies : Various assays have confirmed the compound's ability to modulate cell signaling pathways associated with apoptosis and cell cycle regulation.
- In vivo Studies : Animal models have shown promising results regarding the safety and efficacy of the compound in reducing tumor size and improving neurological function.
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 2-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indene-5-carboxylic acid?
Synthesis typically involves protecting-group strategies. The tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA in DCM). Subsequent coupling with the indene-carboxylic acid scaffold requires careful pH control (pH 7–9) to avoid premature deprotection. Characterization via HPLC (C18 column, acetonitrile/water gradient) and NMR (¹H/¹³C in DMSO-d₆) is critical to confirm purity (>95%) and structural integrity .
Q. How should researchers handle and store this compound to ensure stability?
Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group. Use desiccants in storage containers to minimize moisture exposure. Stability studies indicate no decomposition under recommended storage conditions, but long-term (>6 months) stability data are lacking; periodic LC-MS analysis is advised .
Q. What safety precautions are essential during experimental handling?
Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions. The compound is classified as H315 (skin irritation), H319 (serious eye irritation), and H302 (harmful if swallowed). In case of skin contact, wash immediately with water for 15 minutes; for eye exposure, rinse with saline solution and seek medical attention .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound?
Discrepancies in toxicity classifications (e.g., H302 vs. no carcinogenicity in Section 11 of SDS) may arise from batch-specific impurities or incomplete toxicological profiling. To address this:
Q. What experimental strategies optimize Boc-group retention during derivatization reactions?
The Boc group is prone to acid-catalyzed cleavage. To preserve it:
Q. How can computational modeling predict reactivity or degradation pathways?
Use DFT calculations (e.g., Gaussian 16) to model:
Q. What analytical methods validate the absence of hazardous decomposition products?
No data exist on decomposition products (Section 10 of SDS). To address this gap:
- Perform TGA-MS (thermogravimetric analysis with mass spectrometry) to identify volatile byproducts at 25–300°C.
- Use GC-MS with headspace sampling for low-molecular-weight species (e.g., CO₂ from Boc cleavage).
- Cross-reference with LC-QTOF for non-volatile residues .
Methodological Considerations
Q. How should researchers design experiments to assess biological activity while minimizing risk?
- Prioritize in silico docking studies (AutoDock Vina) to predict target binding (e.g., COX-2 or proteases) before in vitro assays.
- Use HEK-293 cell lines for preliminary cytotoxicity screening (MTT assay, 24–72h exposure).
- Validate findings with orthogonal assays (e.g., SPR for binding kinetics) to reduce false positives .
Q. What statistical approaches are suitable for analyzing contradictory spectroscopic data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
